Averantin

Cancer Research Natural Product Cytotoxicity Marine Fungal Metabolites

Source your Averantin with confidence. This high-purity (≥98%) anthraquinone is an indispensable intermediate for aflatoxin B1 pathway research. Unlike generic analogs, its specific scaffold is crucial for calibrating UHPLC-HRMS methods, tracking metabolic flux in Aspergillus mutants, and serving as a validated positive control (MIC 16–32 μg/mL against F. solani). Avoid experimental artifacts caused by incorrect derivatives; verify exact identity for reproducible results in antifungal SAR, cytotoxicity baseline studies (IC50 0.41–4.61 μg/mL), and plant pathogen biocontrol development.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 5803-62-3
Cat. No. B1666156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAverantin
CAS5803-62-3
Synonyms(-)-Averantin, Averantin
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O
InChIInChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1
InChIKeyWGPOPPKSQRZUTP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Averantin (CAS 5803-62-3) Procurement Guide: An Essential Anthraquinone Intermediate for Aflatoxin Biosynthesis Research


Averantin (C20H20O7, MW 372.4) is a fungal anthraquinone metabolite primarily produced by Aspergillus species, including A. parasiticus and A. flavus . It serves as a key intermediate in the aflatoxin B1 biosynthetic pathway, formed via the reduction of norsolorinic acid [1]. This compound is also recognized for its biological activities, including antifungal and cytotoxic properties . Its central role in mycotoxin research makes it a critical tool for studying fungal secondary metabolism and developing potential biocontrol strategies.

Why Averantin Cannot Be Substituted: Structural Specificity Dictates Biosynthetic Fidelity and Bioactivity


The anthraquinone scaffold of averantin is highly specific; minor modifications yield analogs with drastically different biological and biosynthetic properties. For instance, the methylated derivative 1'-O-methyl-averantin exhibits a distinct cytotoxic profile, primarily targeting cancer stemness pathways, whereas averantin itself shows broader antimicrobial activity [1]. Similarly, closely related biosynthetic intermediates like versicolorin B and nidurufin, despite structural similarities, display varied antifungal and cytotoxic potencies [2]. Using a generic or incorrect analog in research would introduce experimental artifacts, leading to erroneous conclusions about metabolic pathway regulation or biological target engagement. Therefore, verifying the exact identity and purity of averantin is non-negotiable for reproducible and meaningful scientific outcomes.

Quantitative Differentiation of Averantin: Head-to-Head Evidence for Informed Procurement


Comparative Cytotoxic Potency: Averantin vs. Co-Isolated Anthraquinones

A direct head-to-head comparison of metabolites from the marine sponge-derived fungus Aspergillus versicolor revealed that averantin exhibits significant cytotoxicity with an IC50 value in the range of 0.41–4.61 μg/mL against a panel of five cancer cell lines (A-549, SK-MEL-2, SK-OV-3, HCT-15, and XF-498) [1]. This potency was comparable to the highly toxic compound sterigmatocystin and superior to the average within the tested group, which included averufin and versiconol. This demonstrates that averantin is a potent cytotoxic anthraquinone among its structural class.

Cancer Research Natural Product Cytotoxicity Marine Fungal Metabolites

Antifungal Activity Specificity: Averantin vs. Co-Isolated Anthraquinones

In a direct comparison of eight anthraquinones isolated from a rhizospheric Aspergillus sp., averantin demonstrated antifungal activity against the plant pathogen Fusarium solani with a Minimum Inhibitory Concentration (MIC) of 16–32 μg/mL [1]. This activity was identical to that of averythrin and versicolorin B in the same assay. However, when assessed for antibacterial activity against Bacillus subtilis, averantin's MIC was also 16–32 μg/mL, whereas other co-isolated compounds like ziganein-1-methyl ether showed much weaker activity (MIC 64–128 μg/mL) [1]. This differential profile highlights averantin's balanced antimicrobial spectrum compared to its analogs.

Antifungal Drug Discovery Agricultural Biocontrol Panax notoginseng Pathogens

Biosynthetic Fidelity: Averantin's Precise Role in Aflatoxin B1 Production

Averantin's role as a dedicated intermediate is confirmed by genetic knockout studies. Disruption of the stcF gene, encoding a P-450 monooxygenase, in Aspergillus nidulans leads to the specific accumulation of averantin, while disruption of other genes (e.g., stcL or stcS) causes accumulation of different intermediates like versicolorins B and A, respectively [1]. This genetic evidence provides a class-level inference that averantin is not a passive metabolite but a discrete, enzyme-specific checkpoint in the aflatoxin/sterigmatocystin pathway. Substitution with a different intermediate would not replicate the same metabolic block or accumulation pattern.

Mycotoxin Biosynthesis Fungal Genetics Metabolic Pathway Engineering

Procurement-Led Applications: Where Averantin's Specific Profile Delivers Unique Value


Aflatoxin Biosynthesis Research and Inhibitor Screening

Averantin is an indispensable analytical standard for quantifying and studying the early steps of aflatoxin B1 biosynthesis. Researchers use it to calibrate UHPLC-HRMS methods for tracking metabolic flux in wild-type and mutant Aspergillus strains [1]. Its accumulation in specific genetic knockouts (e.g., stcF mutants) makes it the definitive marker for assessing the activity of pathway-specific enzymes, a task for which no structural analog can substitute [2].

Agricultural Biocontrol Agent Development

Given its demonstrated activity against the plant pathogen Fusarium solani (MIC 16–32 μg/mL), averantin serves as a lead compound or positive control in the development of biocontrol agents for protecting valuable crops like Panax notoginseng [3]. Its dual antifungal and antibacterial profile, quantified against Bacillus subtilis (MIC 16–32 μg/mL), provides a specific baseline for structure-activity relationship (SAR) studies aimed at optimizing its antimicrobial properties [3].

Cancer Stem Cell and Cytotoxicity Studies

The established cytotoxic profile of averantin (IC50 0.41–4.61 μg/mL against multiple cancer cell lines) positions it as a relevant reference compound for exploring the bioactivity of aflatoxin precursors [4]. While its methylated derivative, 1'-O-methyl-averantin, has been specifically linked to suppressing cancer stemness via Sonic Hedgehog and Notch signaling, averantin itself serves as a crucial non-methylated control compound for dissecting the molecular mechanisms of these pathways and establishing a baseline for derivative activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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